molecular formula C17H27NaO3S B151584 Sodium (C10-16)alkylbenzenesulfonate CAS No. 127184-52-5

Sodium (C10-16)alkylbenzenesulfonate

Cat. No.: B151584
CAS No.: 127184-52-5
M. Wt: 334.5 g/mol
InChI Key: HUKUZKXWBQJYTO-UHFFFAOYSA-M
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Description

Sodium (C10-16)alkylbenzenesulfonate (CAS 68081-81-2) is a linear anionic surfactant widely used in household and industrial detergents due to its cost-effectiveness and versatile performance. Its molecular formula varies between C16H25NaO3S and C22H37NaO3S, with a molecular weight range of 320.42–404.58 g/mol . It is moderately irritating to skin and eyes and shows low-to-moderate aquatic toxicity, though it is biodegradable under environmental conditions . Industrially, it is synthesized via sulfonation of C10-16 alkylbenzenes with sulfur trioxide in continuous reactors, followed by neutralization with sodium hydroxide .

Properties

IUPAC Name

sodium;4-undecan-3-ylbenzenesulfonate
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InChI

InChI=1S/C17H28O3S.Na/c1-3-5-6-7-8-9-10-15(4-2)16-11-13-17(14-12-16)21(18,19)20;/h11-15H,3-10H2,1-2H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKUZKXWBQJYTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058679
Record name Sodium 4-(undecan-3-yl)benzene-1-sulfonate
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Molecular Weight

334.5 g/mol
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Physical Description

Sodium alkylbenzenesulfonates appears as pale yellow thick liquid or solid with a faint detergent odor. Mixes with water. Soap bubbles may be produced. (USCG, 1999), Dry Powder; Liquid; Other Solid, Off-white powder; [Redox Chemicals MSDS]
Record name SODIUM ALKYLBENZENESULFONATES
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Record name Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts
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Record name (C10-C16) Alkyl benzene sulfonic acid sodium salt
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Density

1 at 68 °F (USCG, 1999)
Record name SODIUM ALKYLBENZENESULFONATES
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CAS No.

68081-81-2, 127184-52-5, 18777-52-1
Record name SODIUM ALKYLBENZENESULFONATES
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Record name Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts
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Record name Sodium 4-(undecan-3-yl)benzene-1-sulfonate
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Record name Benzenesulfonic acid, mono-C10-16-alkyl derivs., sodium salts
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Preparation Methods

Sulfonating Agents and Reaction Conditions

The most common sulfonating agents are sulfur trioxide (SO₃) and oleum (fuming sulfuric acid) . SO₃ is preferred in industrial settings due to its high reactivity and reduced byproduct formation. The reaction is typically conducted in a continuous falling-film reactor at temperatures between 40–70°C . Key parameters include:

  • Molar ratio of SO₃ to alkylbenzene : 0.8–1.3.

  • Residence time : 0.2–1.0 hours.

Exothermicity is managed through precise temperature control to prevent side reactions such as sulfone formation. For example, a study using dodecylbenzene (C12) reported a 95% sulfonation efficiency at 50°C with a 1:1 molar ratio of SO₃ to alkylbenzene.

Laboratory-Scale Sulfonation

In smaller batches, chlorosulfonic acid (ClSO₃H) may replace SO₃, though this generates hydrochloric acid as a byproduct. Reactions are conducted under inert atmospheres (e.g., nitrogen) to minimize oxidation. Post-sulfonation, the crude alkylbenzenesulfonic acid is stabilized by adding 1–3% water to hydrolyze residual SO₃.

Neutralization Process

The sulfonic acid intermediate is neutralized with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to yield the sodium salt. This step is critical for achieving the desired solubility and surfactant properties.

Neutralization Parameters

  • Temperature : 35–70°C.

  • Alkali concentration : 20–40% aqueous NaOH.

  • Stoichiometry : NaOH is added until the pH reaches 8–9.

Industrial neutralization often employs continuous stirred-tank reactors (CSTRs) to ensure homogeneity. A patent by CN1281581C demonstrated that a 4:1 to 2:1 weight ratio of alkylbenzenesulfonic acid to NaOH yields a 25–65% active surfactant solution.

Industrial Production Techniques

Large-Scale Sulfonation Reactors

Modern facilities use falling-film reactors for sulfonation due to their efficiency in heat and mass transfer. These reactors maintain a thin film of alkylbenzene flowing countercurrent to SO₃ gas, ensuring rapid and complete reaction.

Table 1: Industrial Sulfonation Conditions

ParameterRangeSource
Temperature40–70°C
SO₃:Alkylbenzene ratio0.8–1.3 (mol/mol)
Residence time0.2–1.0 hours
Neutralization pH8–9

Byproduct Management

Sulfonation generates spent acid (e.g., sulfuric acid), which is separated via static layering for 1–4 hours. Recycling strategies, such as reusing residual sediments in carbonation reactions, have improved sustainability.

Alternative Preparation Methods

Composite Alcohol Additives

Patent CN1281581C describes adding ethanol or isopropanol (up to 25% by weight) during neutralization to enhance surfactant clarity and stability. This approach mitigates gel formation and improves handling.

Optimization and Yield Enhancement

Reaction Efficiency

Key factors affecting yield include:

  • Alkyl chain distribution : C10–C16 chains optimize surfactant performance.

  • Quenching speed : Rapid cooling post-sulfonation reduces degradation.

Purity and Quality Control

Industrial batches are analyzed via:

  • Two-phase titration : Quantifies active surfactant content (≥90%).

  • Atomic absorption spectroscopy (AAS) : Ensures heavy metal limits (e.g., Pb ≤20 mg/kg).

Chemical Reactions Analysis

Sodium (C10-16)alkylbenzenesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

Detergents and Cleaning Agents

Sodium (C10-16)alkylbenzenesulfonate is predominantly used in the formulation of household and industrial detergents. Its properties include:

  • Emulsification : Facilitates the mixing of oil and water, enhancing cleaning efficiency.
  • Foaming Agent : Produces stable foam, which aids in dirt removal.
  • Wetting Agent : Reduces surface tension, allowing better penetration into fabrics and surfaces .

Emulsion Polymerization

In the production of polymers, this compound serves as an emulsifier, stabilizing the emulsion during polymerization processes, which is critical for producing consistent quality in products like paints and coatings .

Metalworking Fluids

This compound is utilized in metalworking fluids as a lubricant and coolant due to its ability to reduce friction and enhance heat dissipation during machining operations .

Chemistry

In chemical research, this compound is employed as a surfactant in various reactions. It aids in solubilizing reactants and products, thus improving reaction yields.

Biological Studies

This compound has been investigated for its effects on cell membranes and proteins. It alters membrane permeability and can be used to study protein interactions due to its surfactant properties.

Environmental Research

Studies have evaluated the biodegradability of this compound in wastewater treatment processes. It demonstrated a removal efficiency of 48% over 156 days in anaerobic reactors, indicating its potential environmental impact and biodegradability.

Toxicological Studies

Research indicates that this compound can cause mild organ toxicity at high doses in animal models. Observations included changes in liver and kidney function, emphasizing the importance of dosage control in applications involving this compound.

Environmental Impact Assessment

A probabilistic environmental risk assessment highlighted that this compound poses risks to aquatic organisms at concentrations as low as 1.67 mg/L. This finding underscores the need for careful management of this compound in industrial applications .

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-C10-13-sec-alkyl derivs., sodium salts involves its surfactant properties. It reduces the surface tension of water, allowing it to emulsify and disperse oils and other hydrophobic substances. This action is facilitated by the molecular structure, which includes a hydrophobic alkyl chain and a hydrophilic sulfonate group .

Comparison with Similar Compounds

Structural and Functional Differences

Sodium (C10-16)alkylbenzenesulfonate is distinguished from other surfactants by its alkyl chain length variability (C10–C16) and linear benzenesulfonate structure . Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Properties
Compound Alkyl Chain Length Key Functional Groups Water Solubility Hard Water Tolerance Primary Applications
This compound C10–C16 (variable) Linear benzenesulfonate High Low (requires chelators) Detergents, industrial cleaners
Sodium dodecylbenzene sulfonate C12 (fixed) Linear benzenesulfonate High Moderate Detergents, emulsifiers
Sodium laureth sulfate (SLES) C12–C14 (ethoxylated) Ethoxylated sulfate Very high High Shampoos, personal care
Sodium lauryl sulfate (SLS) C12 (fixed) Sulfate High Moderate Industrial cleaners, toothpaste
Linear alkylbenzenesulfonic acid C10–C14 Benzenesulfonic acid (protonated) Low (acid form) Low Surfactant precursor

Performance and Environmental Impact

(a) Biodegradability and Toxicity
  • It is moderately toxic to aquatic organisms .
  • SLES : Biodegradable but slower due to ethoxylation; low acute toxicity (LD50 > 5,000 mg/kg) and less irritating than SLS .
  • Sodium dodecylbenzene sulfonate : Comparable toxicity profile to C10-16 variant but with slightly better hard water stability due to fixed chain length .
(b) Micellar Behavior and Formulation Compatibility
  • This compound forms polydisperse micelles in aqueous solutions, which enhance dirt suspension but reduce critical micelle concentration (CMC) efficiency compared to single-chain surfactants like SLS .
  • SLES, with ethoxylated chains, exhibits superior solubility in hard water and forms larger micelles, improving compatibility with ionic additives .

Industrial and Regulatory Considerations

  • Regulatory Status : this compound is approved for use in detergents under global regulatory frameworks, though its aquatic toxicity requires careful wastewater management . SLES and SLS face stricter scrutiny in personal care products due to irritation risks .
  • Cost-Effectiveness : The C10-16 variant is cheaper to produce than SLES or SLS due to simpler synthesis and raw material availability .

Key Research Insights

  • Phase Behavior : this compound forms lamellar and multilamellar vesicle phases under shear, a property leveraged in high-viscosity detergent gels .
  • Salt Sensitivity : Its micellar stability decreases in high-salinity environments, limiting use in marine cleaning formulations without stabilizers .
  • Comparative Efficacy : In laundry detergents, it outperforms SLS in grease removal but underperforms SLES in cold-water conditions .

Q & A

Q. What are the key physicochemical properties of Sodium (C10-16)alkylbenzenesulfonate, and how are they experimentally determined?

this compound is a heterogeneous mixture of linear alkylbenzenesulfonate (LAS) isomers with alkyl chain lengths ranging from C10 to C15. Critical properties include:

  • Molecular formula : C16H25NaO3S to C22H37NaO3S (variable based on alkyl chain length) .
  • Molecular weight : 320.42–404.58 g/mol (varies with chain length and isomer distribution) .
  • Solubility : Highly water-soluble due to its anionic sulfonate group .
  • pH : 7.0–11.5 (1% aqueous solution) .

Q. Methodology :

  • Molecular weight distribution : Use HPLC-MS to resolve isomers and quantify chain-length heterogeneity .
  • pH determination : Follow ISO 4316 or GB/T 6368 potentiometric methods .

Q. What synthetic methods are used to prepare this compound, and how can reaction conditions be optimized?

The compound is synthesized via sulfonation of C10-16 alkylbenzene with sulfur trioxide (SO₃) in continuous reactors (e.g., falling-film reactors), followed by neutralization with sodium hydroxide .

Q. Experimental Design Considerations :

  • SO₃ concentration : Excess SO₃ increases sulfonation efficiency but risks side reactions (e.g., sulfone formation). Monitor via FTIR for sulfonic acid peak at 1,180 cm⁻¹ .
  • Neutralization pH : Maintain pH 7–8 to ensure complete conversion to sodium salt without hydrolysis .

Advanced Research Questions

Q. How does alkyl chain length (C10 vs. C16) influence the surfactant performance of Sodium alkylbenzenesulfonate?

Chain length affects critical micelle concentration (CMC), foam stability, and biodegradability:

  • Shorter chains (C10–C12) : Lower CMC, higher water solubility, but weaker soil removal in hard water .
  • Longer chains (C14–C16) : Better detergency in soft water but reduced biodegradability .

Q. Methodology :

  • Structure-function analysis : Use dynamic surface tension measurements and OECD 301F biodegradability tests .
  • Hard water compatibility : Test with Ca²⁺/Mg²⁺ solutions; combine with chelating agents (e.g., EDTA) to mitigate precipitation .

Q. How can researchers resolve contradictions in ecotoxicological data for this compound?

Discrepancies in toxicity studies often arise from variations in isomer distribution, test organisms, and environmental conditions.

Q. Data Contradiction Analysis :

  • Isomer-specific toxicity : Separate isomers via preparative chromatography and test individually on model organisms (e.g., Daphnia magna) .
  • Environmental factors : Conduct mesocosm studies to evaluate interactions with organic matter and pH .

Q. What advanced analytical techniques are required to characterize the environmental fate of this compound?

  • Degradation pathways : Use LC-QTOF-MS to identify intermediate metabolites in biodegradation assays (e.g., ISO 14593) .
  • Adsorption studies : Apply isotope-labeled (¹³C) Sodium alkylbenzenesulfonate in soil-column experiments to track mobility .

Methodological Challenges and Solutions

Q. What experimental protocols are recommended for assessing the compound’s irritation potential in biological systems?

  • In vitro assays : Use reconstructed human epidermis (RhE) models per OECD 439 to quantify skin irritation .
  • Ocular toxicity : Follow OECD 437 (Bovine Corneal Opacity and Permeability test) for eye irritation thresholds .

Q. How can researchers design experiments to evaluate the compound’s interaction with co-surfactants in mixed micelle systems?

  • Phase behavior studies : Conduct ternary phase diagrams (water/surfactant/oil) with varying ratios of Sodium alkylbenzenesulfonate and nonionic surfactants (e.g., C12-14 Pareth) .
  • Small-angle neutron scattering (SANS) : Resolve micelle morphology changes under different salinity conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium (C10-16)alkylbenzenesulfonate
Reactant of Route 2
Sodium (C10-16)alkylbenzenesulfonate

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